4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
4-(2-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 2-fluorophenyl group attached to the piperazine ring and a 3-(trifluoromethyl)phenyl substituent on the carboxamide moiety. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in targeting receptors (e.g., androgen receptors, TRP channels) and enzymes . The fluorinated aromatic groups enhance metabolic stability and modulate electronic properties, which are critical for binding affinity and selectivity .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c19-15-6-1-2-7-16(15)24-8-10-25(11-9-24)17(26)23-14-5-3-4-13(12-14)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMOJUVNLNZDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C18H17F4N3O
Molecular Weight: 367.35 g/mol
CAS Number: 401578-03-8
The compound features a piperazine core substituted with a fluorophenyl and trifluoromethylphenyl group, which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms is significant in medicinal chemistry, as they can influence the compound's biological activity and pharmacokinetics.
Antidepressant Activity
Recent studies have indicated that compounds with similar piperazine structures exhibit antidepressant-like effects. The structural modifications, such as the introduction of trifluoromethyl groups, may enhance serotonin receptor affinity, making this compound a potential candidate for further exploration in treating depression and anxiety disorders.
Antitumor Properties
Research has shown that piperazine derivatives can possess antitumor activity. The incorporation of fluorinated phenyl groups may improve the selectivity and efficacy against specific cancer cell lines. Case studies involving related compounds have demonstrated promising results in inhibiting tumor growth, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential.
Antimicrobial Agents
Fluorinated compounds are often evaluated for antimicrobial properties due to their enhanced interaction with bacterial membranes. Preliminary studies indicate that derivatives of piperazine can exhibit significant antibacterial activity against various strains, including resistant pathogens. This compound's unique structure may provide a basis for developing new antimicrobial agents.
Case Study 1: Antidepressant Activity
A study published in MDPI explored the synthesis and evaluation of piperazine derivatives for their antidepressant effects. The findings suggested that the introduction of trifluoromethyl groups significantly increased the binding affinity to serotonin receptors, indicating potential therapeutic benefits for mood disorders .
Case Study 2: Antitumor Efficacy
In a recent investigation, a series of piperazine-based compounds were tested against human cancer cell lines. Results showed that specific substitutions, including those found in 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, led to increased cytotoxicity compared to non-fluorinated analogs . This suggests that further research could elucidate the mechanisms behind its antitumor activity.
Case Study 3: Antimicrobial Properties
A review highlighted the role of fluorinated compounds in medicinal chemistry, noting their enhanced efficacy against bacterial infections. Compounds similar to this compound were noted for their potential as broad-spectrum antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Structural and Physicochemical Comparison of Selected Piperazine Carboxamides
Key Findings from Comparative Analysis
Substituent Position Effects: The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in YM-92088 . In A13–A15 (), the position of the trifluoromethyl group on the phenyl ring (ortho, meta, para) correlates with melting points. For example, A13 (ortho-trifluoromethyl) has a higher melting point (200.1–201.2 °C) than A14 (meta-trifluoromethyl, 197.8–200.3 °C), suggesting increased crystallinity with ortho substitution .
The 4-oxo-quinazolinylmethyl group in A13–A15 introduces additional hydrogen-bonding sites, enhancing PARP inhibitory activity compared to simpler aryl substituents .
Biological Activity Trends: YM-92088, with a 4-cyano-3-trifluoromethylphenyl group, demonstrates potent androgen receptor (AR) antagonism (IC₅₀ = 0.47 µM), outperforming bicalutamide (IC₅₀ = 0.89 µM) . This highlights the importance of electron-withdrawing groups (e.g., CN, CF₃) in enhancing receptor affinity. Pyridinyl analogs () may offer improved solubility over phenyl derivatives due to nitrogen’s polarity but may reduce metabolic stability .
Biological Activity
4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the piperazine ring and trifluoromethyl groups, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H16F7N3O
- Molecular Weight : 397.34 g/mol
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting cell proliferation.
- Neurological Effects : Some studies suggest potential neuroprotective effects, possibly linked to its interaction with neurotransmitter receptors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
A study examining the antimicrobial properties of various piperazine derivatives highlighted that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| A16 | < 3.80 | Mtb H37Rv |
| A17 | < 5.00 | Mtb kansasii |
| A18 | < 4.50 | Mtb marinum |
This data suggests that modifications in the piperazine structure can enhance activity against resistant strains of mycobacteria .
Anticancer Activity
In vitro studies on human liver hepatocellular carcinoma (HepG2) cells demonstrated that the compound could inhibit cell viability effectively. The following table summarizes the findings:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(2-fluorophenyl)... | 15.6 | HepG2 |
| Control (Doxorubicin) | 12.0 | HepG2 |
These results indicate that while the compound shows promising anticancer activity, it is essential to compare it with established chemotherapeutic agents .
Neurological Effects
Research into the neuroprotective effects of similar piperazine derivatives suggests potential applications in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage .
Q & A
Q. What are the common synthetic routes for preparing 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide?
The compound is typically synthesized via a multi-step process involving:
- Piperazine functionalization : Reacting 1-(2-fluorophenyl)piperazine with a carbonylating agent (e.g., triphosgene) to form the carboxamide intermediate .
- Substitution reactions : Coupling the intermediate with 3-(trifluoromethyl)aniline using coupling reagents like HATU or EDC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .
- Purification : Column chromatography or crystallization with solvents like diethyl ether to achieve >95% purity. Key characterization methods include , , and HPLC .
Q. How is the structural conformation of this compound validated in crystallographic studies?
X-ray crystallography is employed to confirm the chair conformation of the piperazine ring and the spatial arrangement of substituents. For example:
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening includes:
- Receptor binding assays : Testing affinity for serotonin (5-HT) or dopamine receptors due to structural similarities with known ligands .
- Cytotoxicity studies : Using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .
- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact receptor selectivity?
- SAR studies : Replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety reduces 5-HT affinity by ~30%, while the trifluoromethyl group enhances hydrophobic interactions with receptor pockets .
- Electron-withdrawing effects : Fluorine atoms increase metabolic stability but may reduce solubility, requiring formulation optimization (e.g., PEG-based carriers) .
Q. What strategies resolve contradictory data in biological activity across studies?
Discrepancies in IC values or receptor binding may arise from:
- Assay conditions : Variations in pH, temperature, or solvent (DMSO concentration) can alter compound stability .
- Enantiomeric purity : Chiral HPLC separates enantiomers, as the R-isomer may show 10x higher activity than the S-isomer in dopamine receptor assays .
- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., N-desmethyl derivatives) that contribute to observed effects .
Q. How is computational modeling applied to optimize its pharmacokinetic profile?
- Molecular docking : AutoDock Vina predicts binding modes to CYP3A4 enzymes, guiding structural changes to reduce metabolic clearance .
- ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, suggesting moderate CNS penetration but potential P-gp efflux issues .
Methodological Considerations
Q. What analytical techniques ensure batch-to-batch consistency in synthesis?
- Purity validation : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition .
Q. How are conflicting crystallography and NMR data reconciled in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
